molecular formula C₂₁H₁₈D₆O₈ B1141164 Bisphenol A-d6 beta-D-Glucuronide CAS No. 1610029-53-2

Bisphenol A-d6 beta-D-Glucuronide

Cat. No. B1141164
M. Wt: 410.45
InChI Key:
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Scientific Research Applications

1. Metabolism and Disposition in Animals

  • Bisphenol A (BPA) is metabolized predominantly by glucuronidation, a detoxification reaction, in female rats. BPA glucuronide is identified as the major metabolite in urine, showing weak estrogenic activity in vitro. This indicates that metabolism via glucuronidation is a detoxification process (Snyder et al., 2000).

2. Human Metabolism and Kinetics

  • In humans, bisphenol A is efficiently glucuronidated and rapidly excreted, resulting in a low body burden of estrogenic BPA. This differs significantly from rats, where enterohepatic circulation slows the rate of excretion (Völkel et al., 2002).

3. Gender Differences in Metabolism

  • Gender differences are observed in the levels of urinary BPA conjugates. Men show higher levels of BPA-glucuronide than women, indicating gender-specific variations in BPA metabolism (Kim et al., 2003).

4. Enzymatic Activity in Liver Metabolism

  • Bisphenol A undergoes glucuronidation catalyzed by an isoform of UDP-glucuronosyltransferase (UGT2B1) in male rat liver, indicating the enzyme’s role in BPA metabolism (Yokota et al., 1999).

5. Fetal Exposure to BPA

  • Studies on fetal exposure to BPA reveal that conjugated and unconjugated BPA are present in amniotic fluid. This indicates potential fetal exposure to active BPA due to deconjugation by placental β-glucuronidase (Edlow et al., 2012).

6. Quantification in Biological Samples

  • A novel method has been developed for quantifying both free and conjugated BPA in human maternal and umbilical cord blood serum, highlighting the utility of BPA-d6 β-glucuronide in analytical methodologies (Kosarac et al., 2012).

7. Toxicokinetic Studies

  • Bisphenol A-glucuronide (BPA-G) plays a key role in toxicokinetic studies, with new methods developed for simultaneous quantification of BPA and BPA-G in plasma and urine. This aids in understanding the risk assessment of BPA exposure (Lacroix et al., 2011).

8. Influence of Metabolic Reactions on Endocrine Activities

  • Bisphenols, including BPA, are metabolized predominantly by glucuronidation, considered a key detoxification pathway. Glucuronides generally do not have activity on endocrine receptors, suggesting the importance of metabolism in modulating the endocrine activity of bisphenols (Skledar & Mašič, 2016).

Safety And Hazards

Specific safety and hazard information for Bisphenol A-d6 Beta-D-Glucuronide is not readily available. However, it is a controlled product and may require documentation to meet relevant regulations1.


Future Directions

The future directions of Bisphenol A-d6 Beta-D-Glucuronide are not explicitly stated in the search results. However, given its role as a metabolite of Bisphenol A, it may continue to be used in research related to understanding the metabolic fate and potential health effects of Bisphenol A1.


Relevant Papers
The search results did not provide specific papers related to Bisphenol A-d6 Beta-D-Glucuronide. However, several papers were found that discuss Bisphenol A and its metabolites345.


properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O8/c1-21(2,11-3-7-13(22)8-4-11)12-5-9-14(10-6-12)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-10,15-18,20,22-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,20+/m0/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZOXXYQSBJDHB-LZDRGMMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017896
Record name Bisphenol A-d6 beta-D-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisphenol A-d6 beta-D-Glucuronide

CAS RN

1610029-53-2
Record name Bisphenol A-d6 beta-D-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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